furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
Furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
- Application : Researchers have developed a novel octanediol-route to produce octane from bioderived furans at low temperatures. In this process, the compound undergoes one-pot conversion, resulting in a remarkable 96.6% yield of octane. The catalytic conversion involves Pd/C and phosphotungstic acid (HPW). Octanediol intermediates are formed through hydrogenolysis of furans before deoxygenation. Water in the system enhances cooperation between metals and acids, facilitating C–O bond scission. This work provides an efficient HDO catalytic system for obtaining alkanes from furans under mild conditions .
- Application : Recent advances have enabled the synthesis of natural products with such ring systems. Furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone serves as a key intermediate in accessing these strained ring structures .
- Application : Despite their challenging structure, researchers have utilized this core scaffold as a synthetic intermediate in total synthesis. Its unique features make it valuable for designing novel drug candidates .
- Application : Furan-2-yl-1H-pyrazoles, derivatives of our compound, exhibit inhibitory activity against α-synuclein aggregation in vitro. These findings suggest potential therapeutic applications in neurodegenerative disorders .
- Application : Researchers have explored various oxidizing agents and reaction conditions for furan oxidation. These processes can lead to the synthesis of alkoxy- and dialkoxydihydrofurans, 5-alkoxy-2(5H)-furanones, β-formylacrylic acid, maleic acid, and its dialdehyde .
Hydrodeoxygenation of Bioderived Furans
Synthesis of Natural Products with Strained Bicyclo[3.3.0]octane Ring Systems
Drug Discovery Scaffold: 2-Azabicyclo[3.2.1]octane
Inhibition of α-Synuclein Aggregation
Oxidation Processes and Product Synthesis
properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(17-7-4-10-23-17)19-13-8-9-14(19)12-16(11-13)24(21,22)15-5-2-1-3-6-15/h1-7,10,13-14,16H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGGLIAOKOJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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